2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
2,6-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-3-5-10-11-8-15(2)7-6-12(11)14-13(9)10/h3-5,14H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXIKHZZUQAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with a dimethylated reagent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the indole ring using reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of pyridoindole compounds exhibit antidepressant-like effects. For instance, studies have shown that 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can influence neurotransmitter systems related to mood regulation. Its structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders .
Neuroprotective Effects
There is growing evidence that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways .
Neuropharmacology
Cognitive Enhancement
The compound has been investigated for its potential to enhance cognitive function. Animal studies suggest that it may improve learning and memory processes by modulating cholinergic activity in the brain. This makes it a candidate for further research into treatments for cognitive impairments associated with aging or neurodegenerative conditions .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical properties allow for the creation of materials with specific mechanical and thermal characteristics. These materials have potential applications in coatings and advanced composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models. |
| Johnson et al., 2021 | Neuroprotection | Showed reduced neuronal apoptosis in cell cultures exposed to oxidative stress. |
| Lee et al., 2022 | Cognitive Enhancement | Improved performance in maze tests among treated mice compared to controls. |
| Chen et al., 2023 | Polymer Synthesis | Developed a new polymer exhibiting enhanced thermal stability using the compound as a monomer. |
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The THγC scaffold serves as a versatile platform for drug discovery. Key analogs and their substituents are summarized below:
Key Observations :
- Positional Effects : Methyl groups at positions 2 and 6 (target compound) likely enhance lipophilicity compared to polar substituents (e.g., 8-OCH₃ or 8-F), improving membrane permeability .
- Dual Methylation : 2,6-Dimethyl-THγC shares molecular weight with 2,8-dimethyl-THγC but differs in spatial arrangement, which may influence receptor binding .
CFTR Potentiation
- 2,6-Dimethyl-THγC : Demonstrates strong CFTR potentiation in F508del and G551D mutants, with efficacy approaching VX-770 (a benchmark CFTR corrector) .
- 8-Methoxy-THγC (45b) : Moderate activity on CFTR mutants, suggesting methoxy groups may reduce potency compared to methyl or fluorine .
- 6-Fluoro-8-methoxy-THγC : Dual substitution enhances activity on both mutants, indicating synergistic effects of electron-withdrawing groups .
Broad Pharmacological Targets
Biological Activity
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2,6-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- Molecular Formula : C₁₃H₁₆N₂
- Molecular Weight : 200.28 g/mol
- CAS Registry Number : 33657-42-0
Anticancer Properties
Research indicates that compounds within the indole family exhibit promising anticancer properties. A study identified the core structure of pyrido[4,3-b]indole derivatives as potential anticancer agents due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study : A specific derivative of this compound was tested against human melanoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.
Mechanism of Action : It is hypothesized that the compound interacts with viral proteins or host cell receptors involved in the viral life cycle. Further research is needed to elucidate specific pathways.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it exhibits activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The biological effects of this compound are attributed to its interactions with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that optimize yields and purity. Its applications extend beyond biological research into medicinal chemistry and materials science.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do reaction conditions affect yields?
Answer:
The compound is typically synthesized via Fischer indole synthesis or Pd-catalyzed amidation/cyclization. Key variables include base, solvent, temperature, and time. For example:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2 | NaOH | THF | 70 | 24 | 12 |
| 7 | Cs₂CO₃ | THF | 70 | 24 | 40 |
| 11 | t-BuOK | THF | 70 | 6 | 88 |
Optimal yields are achieved with strong bases (e.g., t-BuOK) in polar aprotic solvents like THF under reflux . Alternative routes using NaNH₂/KNH₂ in THF or dioxane avoid toxic aryl hydrazines, enhancing safety .
Advanced: How can computational approaches (e.g., molecular docking, MD simulations) elucidate the mechanism of action and optimize bioactivity?
Answer:
Molecular docking studies (e.g., targeting c-Met kinase) identify binding modes and key interactions (e.g., hydrogen bonds with Met1160, hydrophobic contacts). MD simulations (100 ns) validate stability of ligand-receptor complexes, calculating RMSD and binding free energies (MM-PBSA). These methods guide structural modifications, such as introducing sulfonyl groups to enhance affinity .
Basic: What spectroscopic techniques confirm the structural integrity of synthesized derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl groups at positions 2 and 6 show distinct splitting patterns).
- IR : Stretching frequencies (e.g., 1522 cm⁻¹ for C=N) verify indole and pyridine rings .
- Mass Spectrometry : High-resolution MS (e.g., m/z 351 [M+H]⁺) ensures molecular formula accuracy .
Advanced: How can researchers resolve contradictions in biological activity data across cell lines?
Answer:
Discrepancies in IC₅₀ values (e.g., Hela vs. MCF-7 cells) may arise from cell-specific uptake or metabolic differences. Mitigation strategies:
- Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation).
- Validate target engagement via Western blotting (e.g., c-Met phosphorylation inhibition) .
- Cross-reference with pharmacokinetic studies to assess bioavailability .
Methodological: What steps optimize regioselectivity and stereochemistry during synthesis?
Answer:
- Regioselectivity : Use directing groups (e.g., acetyl at C3 of indole) to control cyclization sites .
- Stereochemistry : Chiral auxiliaries (e.g., cyclohexyl substituents) or asymmetric catalysis (e.g., DABCO-mediated reactions) improve enantiomeric excess .
- Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) enhance kinetic selectivity .
Advanced: How do alternative synthesis routes improve safety and scalability?
Answer:
Replacing aryl hydrazines with 3-chlorophenylimine-N-alkyl-4-piperidones eliminates genotoxic intermediates. For example, cyclization with NaNH₂ in THF achieves >80% yield without hazardous byproducts . Scalability is enhanced via one-pot protocols using PEG-400, reducing purification steps .
Basic: What in vitro assays evaluate the anticancer potential of derivatives?
Answer:
- MTT Assay : Standard for antiproliferative activity (IC₅₀ values against Hela, A549, HepG2).
- Cell Cycle Analysis : Flow cytometry detects G1/S arrest (e.g., at 10 μM concentration) .
- Apoptosis Assays : Annexin V/PI staining quantifies early/late apoptotic cells .
Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?
Answer:
- Core Modifications : Introduce alkyl/aralkyl groups at C2/C6 to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Substituent Effects : Electron-withdrawing groups (e.g., Br at C8) enhance c-Met inhibition (Ki < 50 nM) .
- Bioisosteres : Replace indole with pyrimidoindole to improve metabolic stability .
Methodological: How is reaction scalability addressed in multi-step syntheses?
Answer:
- Catalyst Recycling : Pd/C or CsF can be reused ≥3 times without yield loss .
- Continuous Flow : Microreactors reduce reaction time from 24 h to 2 h for cyclization steps .
- Green Chemistry : PEG-400 as a solvent minimizes waste and energy consumption .
Advanced: What strategies validate target specificity in complex biological systems?
Answer:
- Kinase Profiling : Screen against panels (e.g., 100 kinases) to confirm selectivity for c-Met over off-targets (e.g., EGFR) .
- CRISPR Knockout : Delete c-Met in cell lines to verify on-target cytotoxicity .
- In Vivo Models : Xenograft studies in mice correlate tumor regression with plasma concentrations (AUC ≥ 500 ng·h/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
